NWL-117 -

NWL-117

Catalog Number: EVT-1535370
CAS Number:
Molecular Formula: C29H42N4O11S
Molecular Weight: 654.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NWL-117 is an irreversible caspase inhibitor. NWL-117 displays a higher selectivity against Caspase-6, -4, -8, -9, and -10.
Synthesis Analysis

The synthesis of NWL-117 involves several critical steps:

  1. Formation of Vinyl Sulfone: The initial step typically includes the reaction of a suitable sulfonyl chloride with an alkene to form the vinyl sulfone structure. This reaction is crucial as it sets the foundation for the compound's inhibitory properties.
  2. Purification: Following synthesis, the compound is purified using techniques such as liquid chromatography to ensure high purity levels, often exceeding 98% .
  3. Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical details reveal that the synthesis must be conducted under controlled conditions to avoid degradation of sensitive functional groups present in the vinyl sulfone structure.

Molecular Structure Analysis

The molecular structure of NWL-117 can be represented with the following characteristics:

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 305.34 g/mol
  • Structure: The compound features a vinyl sulfone moiety, which is essential for its biological activity against caspases. The specific arrangement of atoms allows for effective binding to target enzymes.

Data from studies indicate that NWL-117's structural configuration is optimized for crossing the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders .

Chemical Reactions Analysis

NWL-117 undergoes several chemical reactions that are pivotal to its function:

  1. Caspase Inhibition: The primary reaction involves the covalent modification of cysteine residues in caspases, leading to their inhibition. This mechanism prevents apoptosis in neuronal cells.
  2. Cellular Uptake: The compound's ability to penetrate cell membranes facilitates its interaction with intracellular targets, particularly in neurons.
  3. Stability Studies: Research indicates that NWL-117 remains stable under physiological conditions, which is critical for its effectiveness in vivo .
Mechanism of Action

The mechanism of action for NWL-117 involves:

  1. Selective Inhibition of Caspases: NWL-117 exhibits high selectivity towards caspase-6, with an IC₅₀ value of approximately 192 nM in vitro. This selectivity is crucial as it minimizes off-target effects and enhances therapeutic efficacy .
  2. Prevention of Neuronal Degeneration: By inhibiting caspase activity, NWL-117 prevents axonal degeneration induced by neurotoxic stimuli such as amyloid precursor proteins.
  3. Reversal of Cognitive Deficits: In animal models, treatment with NWL-117 has been shown to reverse age-related cognitive deficits, suggesting potential applications in treating Alzheimer's disease and related disorders .
Physical and Chemical Properties Analysis

NWL-117 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound demonstrates stability at room temperature but should be stored away from light to prevent degradation.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for vinyl sulfone derivatives.

These properties are essential for formulating NWL-117 into viable pharmaceutical preparations .

Applications

NWL-117 has significant scientific uses, particularly in:

  1. Neurodegenerative Disease Research: Its primary application lies in studying mechanisms of neurodegeneration and developing potential treatments for conditions like Alzheimer's disease.
  2. Pharmacological Studies: Researchers utilize NWL-117 to explore caspase inhibition pathways and their implications in cell survival and apoptosis.
  3. Drug Development: As a lead compound, NWL-117 serves as a model for designing new inhibitors with improved efficacy and selectivity against caspases.
Introduction to Caspase-6 Inhibition in Neurodegenerative Pathology

Caspase-6 Activation Mechanisms in Alzheimer’s Disease (AD) Pathogenesis

CASP6 activation occurs through a unique intramolecular self-cleavage mechanism. The zymogen undergoes autocatalytic processing at the internal cleavage site TEVD193 within its intersubunit linker region, generating the active heterotetramer (p18/p11)₂. This self-activation distinguishes it from effector caspases like CASP3, which rely heavily on initiator caspases for activation [5] [6].

In AD pathogenesis, CASP6 activation is a critical early event:

  • Upstream Triggers: Amyloid-β (Aβ) oligomers, neuroinflammation (microglial activation), and excitotoxicity induce sustained CASP6 activation, preceding significant tau pathology or neuronal apoptosis [3] [8].
  • Temporal and Spatial Activation: Active CASP6 is abundant within neurofibrillary tangles (NFTs), neuropil threads, and neuritic plaques in AD brains, detectable even in mild cognitive impairment (MCI) stages. Critically, neuronal CASP6 activity inversely correlates with cognitive performance in clinically normal individuals, highlighting its presymptomatic role [3] [6] [8].
  • Pathogenic Substrates: Beyond tau (discussed in 1.2), CASP6 cleaves essential neuronal proteins, fostering dysfunction:
  • α-Tubulin: Disrupts microtubule stability and axonal transport [6] [8].
  • GGA3: Golgi-associated protein; cleavage impairs BACE1 trafficking, increasing Aβ production [6].
  • Spinophilin, Drebrin, α-Actinin: Disrupts postsynaptic density architecture and synaptic plasticity [6] [8].
  • Valosin-Containing Protein (VCP/p97): Impairs clearance of ubiquitinated misfolded proteins [6].

Table 1: Key CASP6 Substrates Implicated in AD Pathogenesis

SubstrateConsequence of CASP6 CleavageImpact on Neuronal Function
Tau (at D402)Generates neurotoxic TauΔCasp6 fragmentMicrotubule destabilization, tangle formation, synaptic loss
Amyloid Precursor Protein (APP)Alters processing, may increase Aβ generationEnhanced amyloid plaque formation
GGA3Disrupts BACE1 lysosomal traffickingIncreased BACE1 activity and Aβ production
α-TubulinCleaves within C-terminal tailImpaired microtubule stability, defective axonal transport
Spinophilin/DrebrinDisrupts actin cytoskeleton scaffoldingSynaptic spine instability, impaired plasticity
VCP/p97Compromises ER-associated degradation (ERAD) functionAccumulation of misfolded proteins

Role of Tau Cleavage (TauΔCasp6) in Synaptic Dysfunction and Cognitive Decline

Tau proteolysis by CASP6 at aspartate residue 402 (within the C-terminal domain) generates a highly neurotoxic fragment termed TauΔCasp6 (or Tau1-402). This cleavage event is a pivotal nexus between CASP6 activation and AD-specific neurodegeneration:

  • Neurotoxicity and Aggregation: TauΔCasp6 exhibits enhanced aggregation propensity compared to full-length tau. It accelerates the formation of insoluble filaments and promotes the recruitment of full-length tau into pathological aggregates, directly seeding neurofibrillary tangle formation. In vitro and in vivo models demonstrate that TauΔCasp6 alone induces mitochondrial dysfunction, neuritic blebbing, and neuronal death, independent of NFTs [3] [6] [8].
  • Synaptic Impairment: TauΔCasp6 is intrinsically synaptotoxic. It disrupts synaptic vesicle clustering, impairs neurotransmitter release, and causes loss of dendritic spines. Crucially, this occurs before significant neuronal death or tangle formation, positioning TauΔCasp6 as a direct mediator of early cognitive decline. Studies show that TauΔCasp6 accumulates in synapses in AD brains and correlates strongly with synaptic loss markers like synaptophysin [3] [8].
  • Cognitive Deficits: The causal link between CASP6-mediated tau cleavage and cognitive impairment is solidified by transgenic models:
  • Mice expressing human CASP6 specifically in hippocampal CA1 neurons develop profound age-dependent spatial and episodic memory deficits, despite the absence of Aβ plaques or NFTs. This demonstrates CASP6's sufficiency to drive cognitive impairment via pathways independent of classical AD histopathology [6] [8].
  • Expression of TauΔCasp6 fragments in rodent brains recapitulates key aspects of AD cognitive phenotypes, including impaired learning and memory consolidation [3] [8].
  • Levels of TauΔCasp6 in the human entorhinal cortex (an early affected region in AD) inversely correlate with global cognitive, episodic, and semantic memory scores in individuals without dementia, confirming its relevance to presymptomatic decline [3] [6].

NWL-117 as a Caspase-6 Inhibitor: Historical Development and Therapeutic Rationale

NWL-117 emerged from the pursuit of selective, brain-penetrant caspase inhibitors designed to target non-apoptotic roles of caspases in neurodegeneration. Its development was specifically driven by the need to counteract early CASP6 activity and TauΔCasp6 generation without globally blocking apoptosis.

  • Chemical Properties & Mechanism:NWL-117 ((5S,8S,11S,14R)-11-((S)-sec-Butyl)-8-(2-carboxyethyl)-5-isopropyl-14-((E)-2-(methylsulfonyl)vinyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-oic acid) is an irreversible, covalent inhibitor with a molecular weight of 654.73 g/mol. Its core mechanism involves the nucleophilic attack by the catalytic cysteine residue (C163) of CASP6 on the vinyl sulfone electrophile ((E)-2-(methylsulfonyl)vinyl) moiety of NWL-117. This forms a stable thioether adduct, permanently inactivating the enzyme [1]. NWL-117 demonstrates superior selectivity for CASP6 over other caspases like CASP4, -8, -9, and -10, attributed to its specific interaction with the CASP6 active site topology [1].

  • Therapeutic Rationale & Key Findings:

  • Targeting Sublethal CASP6: NWL-117 was designed to inhibit the "sublethal" activity of CASP6 implicated in axonal degeneration, synaptic dysfunction, and tau cleavage, rather than solely blocking apoptosis. This is crucial because neurons exhibiting pathological CASP6 activity in AD often lack overt apoptotic morphology [1] [3] [6].
  • Axonal Protection: In primary neuronal cultures undergoing trophic factor deprivation (a model of axonal degeneration), NWL-117 significantly prevented axonal fragmentation. This protection occurred independently of apoptosis inhibition, confirming its action on CASP6-driven axonal degeneration pathways [1].
  • Cognitive Rescue: The most compelling evidence comes from in vivo studies in transgenic mice overexpressing human CASP6 in the hippocampus. NWL-117 treatment reversed established spatial and episodic memory impairments in these mice. This reversal occurred without reducing amyloid plaques or NFTs, directly implicating CASP6 inhibition and its downstream effects (like reduced TauΔCasp6) as the mechanism for cognitive improvement [1].
  • Inhibition of Tau Cleavage: While explicit data on TauΔCasp6 reduction by NWL-117 in the provided sources is limited within [1], its design as an irreversible CASP6 inhibitor and its efficacy in reversing CASP6-dependent cognitive deficits strongly imply effective suppression of TauΔCasp6 generation in vivo. This aligns perfectly with the established pathogenic role of TauΔCasp6 (section 1.2).

Table 2: Properties and Research Findings for NWL-117

Property/CategoryDetailsSignificance/Implication
Chemical ClassIrreversible caspase inhibitor (Vinyl sulfone warhead)Covalently inactivates target caspases
Primary TargetCaspase-6 (High Selectivity)Focuses on key neurodegenerative protease
Key MechanismCovalent modification of catalytic Cys163Permanent enzyme inactivation
In Vitro ActivityInhibits CASP6-mediated cleavage (e.g., Ac-VEID-AFC substrate)Validates direct biochemical efficacy
Key In Vivo FindingReversed cognitive impairment in CASP6-overexpressing miceProof-of-concept for CASP6 inhibition improving cognition in neurodegeneration models
Neuroprotective ActionPrevented axonal degeneration in NGF-deprived primary neuronsTargets early neuronal pathology distinct from cell death
Therapeutic RationaleInhibits generation of TauΔCasp6 and other neurotoxic CASP6 substratesAddresses upstream driver of synaptic dysfunction and aggregation
  • Advantages over Other Strategies: NWL-117’s irreversible mechanism offers prolonged pharmacodynamic effects, potentially allowing for intermittent dosing. Its selectivity profile minimizes potential interference with other essential caspase functions. Targeting active CASP6 (as opposed to preventing zymogen activation) is advantageous because the active enzyme accumulates early in disease [1] [6]. While allosteric inhibitors targeting sites like the exosite E (K36, E244, H287) are being explored for enhanced selectivity [6], irreversible active-site inhibitors like NWL-117 provide robust and direct enzyme inactivation.

Concluding Remarks

NWL-117 represents a mechanistically grounded therapeutic strategy targeting CASP6, a critical early effector of synaptic failure and cognitive decline in AD. By irreversibly inhibiting CASP6, NWL-117 effectively blocks the generation of neurotoxic fragments like TauΔCasp6 and halts the cleavage of essential proteins governing synaptic integrity, axonal transport, and proteostasis. The reversal of cognitive deficits in CASP6-overexpressing mouse models provides compelling preclinical evidence supporting its potential as a disease-modifying agent. Further research optimizing brain delivery and confirming efficacy in models with integrated AD pathology (Aβ, tau) will be crucial steps toward clinical translation.

Properties

Product Name

NWL-117

IUPAC Name

(5S,8S,11S,14R)-11-((S)-sec-Butyl)-8-(2-carboxyethyl)-5-isopropyl-14-((E)-2-(methylsulfonyl)vinyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-oic acid

Molecular Formula

C29H42N4O11S

Molecular Weight

654.73

InChI

InChI=1S/C29H42N4O11S/c1-6-18(4)24(27(38)31-21(28(39)40)14-15-45(5,42)43)32-25(36)20(12-13-22(34)35)30-26(37)23(17(2)3)33-29(41)44-16-19-10-8-7-9-11-19/h7-11,14-15,17-18,20-21,23-24H,6,12-13,16H2,1-5H3,(H,30,37)(H,31,38)(H,32,36)(H,33,41)(H,34,35)(H,39,40)/b15-14+/t18-,20-,21+,23-,24-/m0/s1

InChI Key

VEKNUYSRYFYBQI-ITUQAALSSA-N

SMILES

O=C(O)[C@@H](/C=C/S(=O)(C)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC(OCC1=CC=CC=C1)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

NWL-117 ; NWL117 ; NWL 117

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.